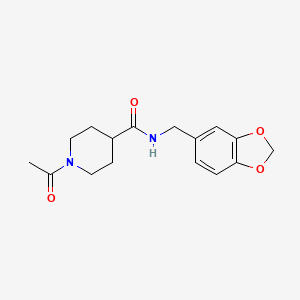![molecular formula C21H18FN3O B5373829 3-(4-fluorophenyl)-2-(methoxymethyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5373829.png)
3-(4-fluorophenyl)-2-(methoxymethyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-fluorophenyl)-2-(methoxymethyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention from the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known to exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Wirkmechanismus
The mechanism of action of 3-(4-fluorophenyl)-2-(methoxymethyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is not fully understood. However, it is believed to exert its biological activity by inhibiting certain enzymes or signaling pathways that are involved in the growth and proliferation of cancer cells. It has also been reported to modulate the activity of certain receptors, such as the cannabinoid receptor, which is involved in pain perception and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been found to exhibit significant cytotoxicity against various cancer cell lines, indicating its potential as a chemotherapeutic agent. It has also been reported to exhibit anti-inflammatory and analgesic properties, indicating its potential as a pain reliever and anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-(4-fluorophenyl)-2-(methoxymethyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is its potential as a chemotherapeutic agent. It has been found to exhibit significant cytotoxicity against various cancer cell lines, indicating its potential as a drug candidate for cancer treatment. However, one of the major limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 3-(4-fluorophenyl)-2-(methoxymethyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine. One area of research could focus on improving the solubility of the compound, which could enhance its bioavailability and efficacy in vivo. Another area of research could focus on elucidating the mechanism of action of the compound, which could provide insights into its biological activity and potential therapeutic applications. Additionally, further studies could be conducted to evaluate the safety and toxicity of the compound in vivo, which could provide valuable information for its clinical development.
Synthesemethoden
The synthesis of 3-(4-fluorophenyl)-2-(methoxymethyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine has been reported in the literature. The most commonly used method involves the reaction of 4-fluoroaniline, 4-methylbenzaldehyde, and 2-(methoxymethyl)pyrazine in the presence of a suitable base and a catalyst. The reaction proceeds through a condensation reaction, followed by cyclization and aromatization, resulting in the formation of the target compound. The yield of the reaction is reported to be moderate to good, and the purity of the compound can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
3-(4-fluorophenyl)-2-(methoxymethyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine has been studied extensively for its potential applications in the field of medicinal chemistry. It has been reported to exhibit various biological activities, including anticancer, anti-inflammatory, and analgesic properties. The compound has been evaluated for its cytotoxicity against various cancer cell lines, including breast, colon, and lung cancer. It has been found to exhibit significant activity against these cell lines, indicating its potential as a chemotherapeutic agent.
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-2-(methoxymethyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O/c1-14-3-5-15(6-4-14)19-11-12-23-21-20(16-7-9-17(22)10-8-16)18(13-26-2)24-25(19)21/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WETFFLBMBLLEOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=NC3=C(C(=NN23)COC)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-fluorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5373753.png)
![6-methyl-1-{3-[2-(4-morpholinylcarbonyl)-1-piperazinyl]-3-oxopropyl}-2(1H)-pyridinone](/img/structure/B5373762.png)
![6-{2-[3-methoxy-4-(3-methylbutoxy)phenyl]vinyl}-5-nitro-2,4-pyrimidinediol](/img/structure/B5373763.png)

![N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]cyclopentanecarboxamide](/img/structure/B5373769.png)
![N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-2,3-dimethylbenzamide](/img/structure/B5373771.png)
![1-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}-3-pyrrolidinamine dihydrochloride](/img/structure/B5373811.png)
![4-(4-{3-methoxy-4-[(2-thienylcarbonyl)oxy]benzylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B5373817.png)
![3-{[4-(3-phenylpropyl)-1,4-diazepan-1-yl]carbonyl}-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5373823.png)

![1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-furylmethyl)piperazine](/img/structure/B5373840.png)
![N,N'-bis[4-(2-phenylvinyl)phenyl]malonamide](/img/structure/B5373842.png)
![8-(4-biphenylylmethyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5373848.png)
![1-[3-(dimethylamino)propyl]-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5373855.png)